molecular formula C8H8BrNaO3S B8419227 Sodium2-(4-bromophenyl)ethanesulfonate

Sodium2-(4-bromophenyl)ethanesulfonate

Cat. No.: B8419227
M. Wt: 287.11 g/mol
InChI Key: BVAHWQAYONTDDL-UHFFFAOYSA-M
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Description

Sodium 2-(4-bromophenyl)ethanesulfonate is an organic compound with the molecular formula C8H8BrNaO3S. It is a sodium salt derivative of 2-(4-bromophenyl)ethanesulfonic acid. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenyl)ethanesulfonate typically involves the sulfonation of 4-bromophenylethane. The process begins with the bromination of phenylethane to produce 4-bromophenylethane. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-(4-bromophenyl)ethanesulfonic acid. Finally, neutralization with sodium hydroxide results in the formation of Sodium 2-(4-bromophenyl)ethanesulfonate.

Industrial Production Methods: In industrial settings, the production of Sodium 2-(4-bromophenyl)ethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: Sodium 2-(4-bromophenyl)ethanesulfonate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution: Products include 2-(4-hydroxyphenyl)ethanesulfonate, 2-(4-aminophenyl)ethanesulfonate, and 2-(4-thiophenyl)ethanesulfonate.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phenylethane derivatives.

Scientific Research Applications

Sodium 2-(4-bromophenyl)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

    Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme activities.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Sodium 2-(4-bromophenyl)ethanesulfonate involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This property makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Sodium 2-(4-chlorophenyl)ethanesulfonate
  • Sodium 2-(4-fluorophenyl)ethanesulfonate
  • Sodium 2-(4-iodophenyl)ethanesulfonate

Comparison: Sodium 2-(4-bromophenyl)ethanesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which is the best leaving group among the halogens.

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;2-(4-bromophenyl)ethanesulfonate

InChI

InChI=1S/C8H9BrO3S.Na/c9-8-3-1-7(2-4-8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1

InChI Key

BVAHWQAYONTDDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)[O-])Br.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanesulfonic acid 2-(4-bromo-phenyl)-ethyl ester (1.39 g) prepared from 2-(4-bromo-phenyl)-ethanol and methanesulfonyl chloride, and Na2SO3 (816 mg) were reacted in ethanol/water (1/1), to obtain a crude product of 2-(4-bromo-phenyl)-ethanesulfonic acid sodium salt as a colorless plate-like crystal. Then, thionyl chloride (3 ml) was left to react in the presence of DMF (500 μl), to obtain 2-(4-bromo-phenyl)-ethanesulfonyl chloride, and further N-methylpiperazine (73 μl) was left to react in dichloromethane (2 ml) in the presence of triethylamine (54 μl), to obtain 1-[2-(4-bromo-phenyl)-ethanesulfonyl]-4-methyl-piperazine as a yellow solid (94 mg, 24%).
Quantity
1.39 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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816 mg
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reactant
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ethanol water
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Sodium sulfite (4.75 g, 37.68 mmol) was added to a suspension of 1-bromo-4-(2-bromo-ethyl)-benzene (5.00 g, 18.94 mmol) in water (60 mL). The reaction mixture was heated at 105-107° C. for 18 hours and then cooled to −5° C. The formed precipitate was removed by filtration, washed with water (50 mL) and dried under vacuum to give 4.33 g (86% yield) of the title compound.
Quantity
4.75 g
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reactant
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5 g
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reactant
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Quantity
60 mL
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solvent
Reaction Step One
Yield
86%

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